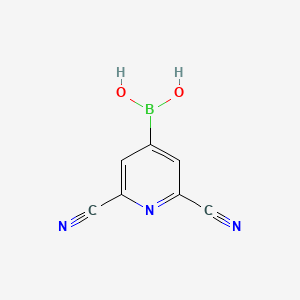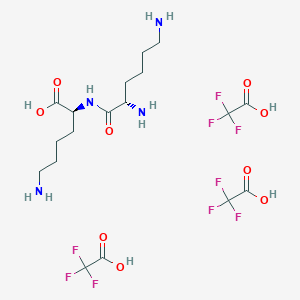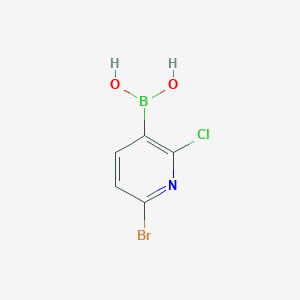
Pra-NH2 TFA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pra-NH2 TFA is a peptide reagent. It is used for various scientific applications, including proteomics research . The molecular formula of this compound is C5H7NO2⋅C2HF3O2, and it has a molecular weight of 227.14 .
Synthesis Analysis
Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . TFA or acetate is also used during reversed-phase HPLC purification of peptides . If the synthesized peptide requires HPLC purification, then a 30-minute gradient from 0% to 70% acetonitrile on a Spirit™ C-18 Peptide Column will usually provide peptide with satisfactory purity .Chemical Reactions Analysis
A study has shown that amines can be reacted with trifluoroacetic anhydride (TFAA) as a derivatization reagent and subsequently analyzed via 19F nuclear magnetic resonance (NMR) spectroscopy .Wissenschaftliche Forschungsanwendungen
Pra-NH2 TFA has a variety of applications in scientific research. It is used as a reagent in organic synthesis, a building block for peptide synthesis, and as a chelating agent for metal ions. Additionally, this compound is used in biochemistry, physiology, and other scientific research applications.
Wirkmechanismus
Pra-NH2 TFA works by forming a complex with metal ions, which prevents the metal ions from participating in chemical reactions. This allows scientists to control the reactivity of metal ions in a variety of experiments. Additionally, this compound can be used to increase the solubility of metal ions in aqueous solutions, which allows them to be used in a wider range of experiments.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It can be used to chelate metal ions, which can be used to control the reactivity of metal ions in experiments. Additionally, this compound can be used to increase the solubility of metal ions in aqueous solutions, which can be used to study their biological effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Pra-NH2 TFA in laboratory experiments is that it can be used to control the reactivity of metal ions. Additionally, it can be used to increase the solubility of metal ions in aqueous solutions, which allows them to be used in a wider range of experiments. The main limitation of using this compound is that it is highly exothermic, so it is important to control the temperature of the reaction to prevent the formation of impurities.
Zukünftige Richtungen
There are many potential future directions for Pra-NH2 TFA. One potential direction is to explore its use in drug delivery systems. Additionally, this compound could be used to study the effects of metal ions on biological systems. It could also be used to study the effects of metal ions on enzyme activity, gene expression, and other biochemical processes. Finally, this compound could be used to develop new synthetic methods for the synthesis of peptides and other organic molecules.
Synthesemethoden
Pra-NH2 TFA is synthesized via the reaction of phosphorus oxychloride and glycine. The reaction occurs in an aqueous solution of hydrochloric acid. The resulting product is a white solid that is soluble in water, alcohol, and other organic solvents. Additionally, the reaction is highly exothermic, so it is important to control the temperature of the reaction to prevent the formation of impurities.
Eigenschaften
IUPAC Name |
(2S)-2-aminopent-4-ynoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2.C2HF3O2/c1-2-3-4(6)5(7)8;3-2(4,5)1(6)7/h1,4H,3,6H2,(H,7,8);(H,6,7)/t4-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITVOKLFILARSI-WCCKRBBISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Chloro-2-fluoro-2-[4-(trifluoromethyl)phenyl]acetyl fluoride; 98%](/img/structure/B6343525.png)







